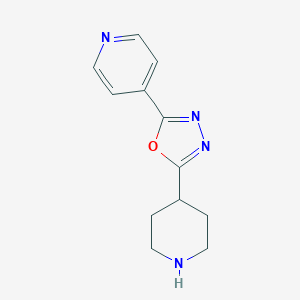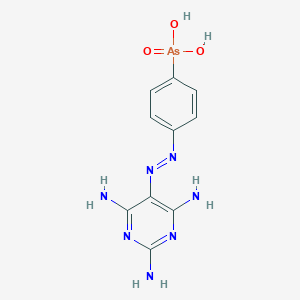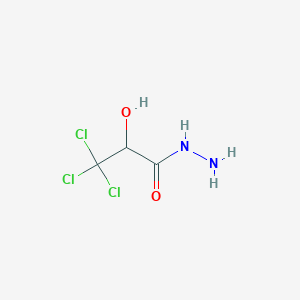
6-Nitroindazole
Overview
Description
6-Nitroindazole is a small molecule that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a competitive and reversible Monoamine oxidase (MAO) inhibitor .
Synthesis Analysis
The synthesis of substituted indazoles, including 6-Nitroindazole, involves the direct nitrosation of the corresponding 2-methylacetanilide with an alkali metal nitrite or alkaline earth metal nitrite under conditions of controlled acidity in the presence of a dehydrating agent at a temperature in the range of 50 DEG to 120 DEG C .Molecular Structure Analysis
The molecular formula of 6-Nitroindazole is C7H5N3O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Nitroindazole include a molecular weight of 163.1335 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found in the search results .Scientific Research Applications
Antiproliferative Activity
6-Nitroindazole derivatives have been synthesized and evaluated for their antiproliferative activity against selected cancer cell lines . These compounds have shown promising results, with IC50 values between 5–15 μM against the lung carcinoma cell line NCI-H460 . This suggests that 6-Nitroindazole could be a potential candidate for developing new anticancer therapies.
Antibacterial Activity
Some 6-Nitroindazole compounds have demonstrated antibacterial activity. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values of 250 and 62.5 μg/mL against N. gonorrhoeae . This indicates the potential of 6-Nitroindazole in treating bacterial infections without causing hemolytic activity in human red blood cells.
Antifungal and Antitubercular Activities
6-Nitroindazole-linked compounds have been screened for their antifungal and antitubercular activities. They have been tested against selected bacteria and fungi, showing MIC values, and screened against M. tuberculosis . This highlights the compound’s versatility in addressing various infectious diseases.
Anti-inflammatory Activity
Compounds derived from 6-Nitroindazole have been evaluated for their anti-inflammatory activity. They have been tested in albino rats, indicating the compound’s potential in reducing inflammation and treating related disorders .
Neuroprotective Agent
6-Nitroindazole has been identified as a neuroprotective agent. It acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative processes . By inhibiting nNOS, 6-Nitroindazole may help protect neurons from damage and death.
Synthetic Methodologies
Recent advances in synthetic methodologies for indazole-containing derivatives, including 6-Nitroindazole, have been reported. These methods focus on the synthesis of indazole derivatives with improved druglikeness and ADME-Tox properties, which are crucial for the development of pharmacologically active compounds .
Pharmacological Scaffold
Indazole derivatives, including 6-Nitroindazole, serve as important pharmacological scaffolds. They are used in the synthesis of drugs with a wide range of activities, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Respiratory Disease Treatment
6-Nitroindazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . This application is particularly relevant given the increasing prevalence of respiratory conditions globally.
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible Nitric Oxide Synthase (iNOS) and endothelial Nitric Oxide Synthase (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes.
Mode of Action
6-Nitro-1H-indazole acts as a selective inhibitor for the NOS enzymes . By inhibiting these enzymes, it prevents the conversion of arginine to citrulline and nitric oxide (NO), thereby reducing the levels of NO in the body .
Biochemical Pathways
The inhibition of NOS enzymes affects the nitric oxide pathway . Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NO production, 6-Nitro-1H-indazole can influence these processes .
Result of Action
The inhibition of NO production by 6-Nitro-1H-indazole can have various molecular and cellular effects. For instance, it can influence vasodilation, neurotransmission, and immune response, among other physiological processes .
Safety and Hazards
properties
IUPAC Name |
6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZRMRUXSPNQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884407 | |
| Record name | 1H-Indazole, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Nitroindazole | |
CAS RN |
7597-18-4 | |
| Record name | 6-Nitroindazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-1H-indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-1H-indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indazole, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-Nitroindazole?
A1: 6-Nitroindazole is a potent and selective inhibitor of monoamine oxidase B (MAO-B) [, ]. It binds to the active site of MAO-B, preventing the enzyme from metabolizing neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, which is a potential mechanism for its neuroprotective effects.
Q2: How does 6-Nitroindazole compare to 7-Nitroindazole in terms of MAO-B inhibition?
A2: Studies show that 6-Nitroindazole is a more potent inhibitor of human MAO-B than 7-Nitroindazole, with a lower IC50 value [].
Q3: Besides MAO-B inhibition, what other mechanisms contribute to the neuroprotective effects of 6-Nitroindazole?
A3: 6-Nitroindazole exhibits potent radical scavenging properties, particularly against hydroxyl radicals, with a rate constant (k) of approximately 10^10 M^-1 s^-1 []. This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress.
Q4: What is the molecular formula and weight of 6-Nitroindazole?
A4: The molecular formula of 6-Nitroindazole is C7H5N3O2, and its molecular weight is 163.13 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize 6-Nitroindazole?
A5: Researchers commonly employ various spectroscopic techniques to characterize 6-Nitroindazole, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and mass spectrometry (e.g., FAB-Mass) [, , ]. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound.
Q6: What is the crystal structure of 6-Nitroindazole?
A6: Crystallographic studies reveal that the indazole system in 6-Nitroindazole is planar. The nitro group lies coplanar with the fused-ring system, indicating a syn-periplanar conformation [, , , ]. The crystal packing often involves intermolecular hydrogen bonds and π-stacking interactions.
Q7: Is there information on the material compatibility and stability of 6-Nitroindazole?
A7: While the provided research primarily focuses on the biological and chemical aspects of 6-Nitroindazole, information on its material compatibility and stability under various conditions is limited in the given dataset. Further research might explore its stability in different solvents, temperatures, and exposure to light or air.
Q8: Does 6-Nitroindazole exhibit any notable catalytic properties?
A8: The provided research focuses on 6-Nitroindazole as a bioactive molecule and does not delve into its potential catalytic properties. Further investigation is needed to explore any catalytic activities it might possess.
Q9: Have computational studies been conducted on 6-Nitroindazole?
A9: Yes, computational studies, including molecular docking simulations, have been performed to understand the interactions of 6-Nitroindazole with its biological targets, such as nitric oxide synthases (NOS) []. These studies provide insights into the binding mode, affinity, and selectivity of 6-Nitroindazole towards different NOS isoforms.
Q10: How does the position of the nitro group on the indazole ring affect its biological activity?
A10: Studies comparing the inhibitory potency of different nitroindazole isomers, such as 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, on human MAO-B reveal significant differences in their IC50 values []. This suggests that the position of the nitro group on the indazole ring significantly influences its interaction with the enzyme and its inhibitory activity.
Q11: Does alkylation or other modifications of the indazole ring influence the activity of 6-Nitroindazole?
A11: Research has shown that introducing different substituents on the indazole ring, particularly at the N-1 position, can modulate the biological activity of 6-Nitroindazole analogs. For instance, N-alkylation with groups like allyl or ethyl can influence the compound's interactions with enzymes like NOS and its antiproliferative activity against cancer cell lines [, , ].
Q12: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of 6-Nitroindazole?
A12: While the provided research papers touch upon the synthesis and biological evaluation of 6-Nitroindazole and its derivatives, there isn't specific information on formulation strategies employed to enhance its stability, solubility, or bioavailability. Future studies might explore different formulations, such as nanoparticles or liposomes, to improve its delivery and therapeutic potential.
Q13: Is there information available on the SHE regulations concerning 6-Nitroindazole?
A13: The provided research primarily focuses on the scientific aspects of 6-Nitroindazole, and specific SHE (Safety, Health, and Environment) regulations are not explicitly discussed. It is crucial to consult relevant regulatory guidelines and safety data sheets when handling and using this compound.
Q14: What is known about the pharmacokinetic properties of 6-Nitroindazole?
A14: While the provided research does not extensively cover the detailed pharmacokinetics of 6-Nitroindazole, some studies allude to its in vivo activity and its ability to cross the blood-brain barrier. Further research is required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q15: Has 6-Nitroindazole demonstrated efficacy in any in vitro or in vivo models of disease?
A15: Research indicates that 6-Nitroindazole displays antiproliferative effects against various cancer cell lines in vitro, including human prostate carcinoma cells []. Additionally, studies using mouse xenograft models demonstrate that it can suppress tumor growth and improve survival rates [].
Q16: Has 6-Nitroindazole shown promise in any in vivo models of neurological disorders?
A16: While not explicitly mentioned in the provided research, 6-Nitroindazole's ability to inhibit MAO-B and scavenge free radicals suggests potential therapeutic benefits in neurological disorders characterized by oxidative stress and neurotransmitter imbalances, such as Parkinson's disease. Further in vivo studies are necessary to confirm these potential benefits.
Q17: Is there any evidence of resistance developing to 6-Nitroindazole or cross-resistance with other compounds?
A17: The provided literature doesn't provide specific details regarding resistance mechanisms developing to 6-Nitroindazole or cross-resistance with other compounds. Further investigation is needed to understand the long-term effects of its use and the potential for resistance development.
Q18: What is the safety profile of 6-Nitroindazole, and are there any known toxicities or adverse effects?
A18: The provided research papers primarily focus on the synthesis and biological evaluation of 6-Nitroindazole and do not provide comprehensive information on its toxicity profile. It is essential to exercise caution and consult relevant safety data sheets when handling and using this compound.
A18: The available research papers primarily focus on the fundamental chemistry and biological activity of 6-Nitroindazole. They do not delve into aspects like drug delivery strategies, biomarker development, environmental impact, or analytical method validation. Further research is required to address these important considerations.
Q19: What are some of the key historical milestones in the research and development of 6-Nitroindazole?
A20: The provided research papers offer a glimpse into the evolution of 6-Nitroindazole research. Early studies focused on its synthesis and chemical characterization [, , ]. Subsequent research explored its biological activities, including its role as a MAO-B inhibitor [, ] and its effects on nitric oxide synthases []. More recent investigations have delved into its potential as an anti-cancer agent [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



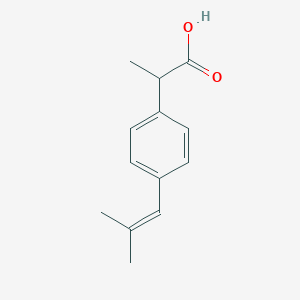


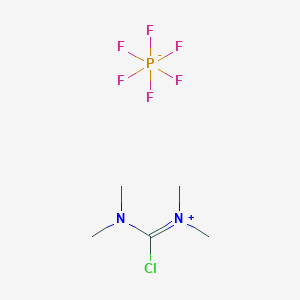
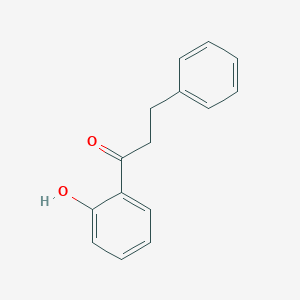


![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
